molecular formula C10H11NO6 B13530191 2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid

2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid

Cat. No.: B13530191
M. Wt: 241.20 g/mol
InChI Key: KQOZVVJMUZVJSO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO6 It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid typically involves the nitration of 4-methoxyphenylpropanoic acid followed by hydroxylation. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by a hydroxylation step using hydrogen peroxide or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder (Fe) in acidic conditions

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(4-methoxy-2-nitrophenyl)propanoic acid

    Reduction: Formation of 2-hydroxy-3-(4-methoxy-2-aminophenyl)propanoic acid

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups contribute to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-nitrophenyl)propanoic acid
  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

2-hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H11NO6/c1-17-7-3-2-6(4-9(12)10(13)14)8(5-7)11(15)16/h2-3,5,9,12H,4H2,1H3,(H,13,14)

InChI Key

KQOZVVJMUZVJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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